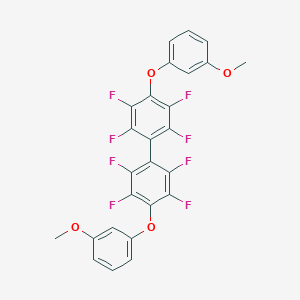
2,2',3,3',5,5',6,6'-octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl is a fluorinated biphenyl compound known for its unique chemical properties. The presence of multiple fluorine atoms and methoxyphenoxy groups makes it a compound of interest in various scientific fields, including materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl typically involves the reaction of octafluorobiphenyl with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and polymers.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and other biomolecules, potentially altering their function. The methoxyphenoxy groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the methoxyphenoxy groups, making it less versatile in certain applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different functional groups, used in different contexts.
Uniqueness
The presence of both fluorine atoms and methoxyphenoxy groups in 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl makes it unique. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C26H14F8O4 |
|---|---|
Molekulargewicht |
542.4g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]benzene |
InChI |
InChI=1S/C26H14F8O4/c1-35-11-5-3-7-13(9-11)37-25-21(31)17(27)15(18(28)22(25)32)16-19(29)23(33)26(24(34)20(16)30)38-14-8-4-6-12(10-14)36-2/h3-10H,1-2H3 |
InChI-Schlüssel |
FFYHJGYKEHQIKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















